molecular formula C5H6F2O B1530763 1-(Difluoromethyl)cyclopropane-1-carbaldehyde CAS No. 1314391-70-2

1-(Difluoromethyl)cyclopropane-1-carbaldehyde

Cat. No.: B1530763
CAS No.: 1314391-70-2
M. Wt: 120.1 g/mol
InChI Key: FWEZHZHMCZMCFT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H6F2O. It is characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using difluoromethyl diazomethane. This reaction is typically catalyzed by transition metals such as rhodium or copper . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -10°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(Difluoromethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(Difluoromethyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various intermediates during chemical reactions. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the difluoromethyl group, resulting in different reactivity and properties.

    1-(Trifluoromethyl)cyclopropane-1-carbaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic effects and reactivity.

Uniqueness: 1-(Difluoromethyl)cyclopropane-1-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

1-(difluoromethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-4(7)5(3-8)1-2-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEZHZHMCZMCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314391-70-2
Record name 1-(difluoromethyl)cyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Difluoromethyl)cyclopropane-1-carbaldehyde
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1-(Difluoromethyl)cyclopropane-1-carbaldehyde
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1-(Difluoromethyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(Difluoromethyl)cyclopropane-1-carbaldehyde
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1-(Difluoromethyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(Difluoromethyl)cyclopropane-1-carbaldehyde

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